Bryostatin

Drug Design SAR Protein Kinase C

Bryostatin 1 is a complex macrocyclic lactone belonging to the bryostatin family of marine natural products, originally isolated from the bryozoan Bugula neritina. It functions as a high-affinity, ultrapotent activator of protein kinase C (PKC) isozymes and other C1 domain-containing proteins, binding with a reported Ki of 1.35 nM.

Molecular Formula C47H68O17
Molecular Weight 905 g/mol
Cat. No. B1237437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryostatin
Synonymsbryostatin 1
Molecular FormulaC47H68O17
Molecular Weight905 g/mol
Structural Identifiers
SMILESCCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O
InChIInChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33+,34+,35?,36?,37?,38?,43+,46+,47-/m1/s1
InChIKeyMJQUEDHRCUIRLF-BXOMOELISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityt-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Bryostatin 1 Procurement for Research: A Macrocyclic Lactone PKC Modulator with Clinical Validation


Bryostatin 1 is a complex macrocyclic lactone belonging to the bryostatin family of marine natural products, originally isolated from the bryozoan Bugula neritina [1]. It functions as a high-affinity, ultrapotent activator of protein kinase C (PKC) isozymes and other C1 domain-containing proteins, binding with a reported Ki of 1.35 nM . Unlike classical PKC activators such as phorbol esters, Bryostatin 1 exhibits a unique spectrum of downstream biological effects, including the paradoxical antagonism of many phorbol ester-mediated responses [2]. This compound is under active investigation in multiple clinical indications, most notably in advanced Alzheimer's disease and as an adjunct in oncology.

Why Bryostatin 1 Cannot Be Interchanged with Structural Analogs or Other PKC Activators


Generic substitution of Bryostatin 1 is precluded by the extreme sensitivity of its unique polyketide macrocyclic structure-activity relationship (SAR) and its distinct pharmacodynamic profile. Even minor modifications, such as the deletion of a single methyl group on the C26 position, can result in up to a ~180-fold reduction in PKC binding affinity [1]. Furthermore, while other PKC activators like phorbol 12-myristate 13-acetate (PMA) and TPPB share the same primary target, they induce divergent and often opposing downstream biological outcomes, including differential effects on tumor promotion, apoptosis, and cellular differentiation [2]. The sourcing of Bryostatin 1 also presents a unique challenge, as it is a scarce marine natural product with yields of only 0.2-0.6 ppm from wild biomass, making it a high-value, non-commodity research material [3].

Quantitative Evidence for Bryostatin 1 Differentiation vs. Analogs and In-Class Activators


Bryostatin 1 vs. Synthetic Analog Merle 48: 269-Fold Higher Binding Affinity to PKCα

Bryostatin 1 exhibits a markedly higher binding affinity for PKCα compared to structurally simplified analogs. In a direct comparison, the synthetic analog Merle 48, which reinstalls key bryostatin-like structural features, displayed a Ki of 363 nM for PKCα, whereas Bryostatin 1 exhibits a Ki of 1.35 nM [1]. This quantifies the significant loss of potency when structural complexity is reduced, highlighting Bryostatin 1 as the high-affinity standard .

Drug Design SAR Protein Kinase C

Bryostatin 1 vs. PMA: Differential Induction of Apoptosis in Prostate Cancer Cells

Despite both being potent PKC activators, Bryostatin 1 and phorbol 12-myristate 13-acetate (PMA) induce opposite effects on apoptosis in LNCaP human prostate cancer cells. PMA triggers a strong apoptotic response via PKCδ-mediated TNFα release, whereas Bryostatin 1, even at high concentrations, fails to induce apoptosis and actively prevents PMA-induced cell death [1]. This functional divergence is attributed to differential PKCδ translocation: PMA promotes its translocation to the plasma membrane, a requisite for apoptosis, while Bryostatin 1 does not [2].

Cancer Biology Apoptosis Cell Signaling

Bryostatin 1 vs. TPPB: Superior Potency in Neuronal α-Secretase Activation

In SH-SY5Y neuronal cells, Bryostatin 1 produces a significantly more potent activation of α-secretase-mediated amyloid precursor protein (APP) processing than the PKC activator TPPB. Bryostatin 1 demonstrates 10- to 100-fold greater potency in this pathway, an effect linked to its more robust and selective activation of PKCδ and PKCε isoforms [1]. This suggests a unique capacity for Bryostatin 1 to engage neuroprotective pathways that are not effectively targeted by other in-class activators.

Neuroscience Alzheimer's Disease Enzyme Activation

Bryostatin 1 Clinical Efficacy: Sustained Cognitive Stabilization in Advanced Alzheimer's Disease

In a Phase 2 clinical trial for moderately severe Alzheimer's disease (AD), Bryostatin 1 demonstrated a statistically significant stabilization of cognitive function over a 10-month period, while the placebo group continued to decline [1]. Specifically, the placebo group exhibited a cognitive deficit of -12.8 points on the Severe Impairment Battery (SIB) by week 42, whereas the Bryostatin 1-treated group showed no significant decline from baseline (p=0.40 for change within the Bryostatin group; p<0.007 for difference in slopes between groups) [2].

Clinical Trial Alzheimer's Disease Cognitive Decline

Bryostatin 1 vs. PMA: Lack of Tumor Promotion in the Two-Stage Mouse Model

A critical differentiating factor for Bryostatin 1 is its lack of tumor-promoting activity, in stark contrast to the classical tumor promoter PMA. In the two-stage mouse skin carcinogenesis model, PMA is a potent tumor promoter, whereas Bryostatin 1 fails to induce tumor promotion at comparable doses and has even been shown to inhibit PMA-induced tumor promotion [1]. This non-tumorigenic profile is a key reason why Bryostatin 1, unlike PMA, is suitable for long-term in vivo studies and clinical development.

Toxicology Carcinogenesis In Vivo Pharmacology

Bryostatin 1 Sourcing: Ultralow Natural Yield vs. Complex Total Synthesis

Bryostatin 1 is an extremely scarce natural product, with extraction yields from the source organism Bugula neritina reported between 0.2 and 0.6 parts per million (ppm) wet weight [1]. While total synthesis is possible, the most efficient routes require 33-35 total steps with overall yields of 3.3% to 4.5% [2]. This dual challenge of scarce natural supply and highly complex synthesis creates a unique procurement landscape with significant cost and lead-time implications not found with common synthetic analogs or recombinant PKC activators.

Supply Chain Natural Product Chemistry Total Synthesis

Validated Research and Procurement Applications for Bryostatin 1


Investigating Non-Tumorigenic PKC Activation and Phorbol Ester Antagonism

Researchers studying the divergent biology of PKC activation should procure Bryostatin 1 as the gold-standard non-tumorigenic activator. Its demonstrated ability to antagonize PMA-induced apoptosis [1] and lack of tumor-promoting activity in vivo [2] make it an essential tool for dissecting PKC signaling pathways involved in cell survival, differentiation, and synaptic plasticity, where the use of phorbol esters would confound results due to their pro-apoptotic and tumorigenic effects. [1][2]

Translational Neuroscience Research Focused on Advanced Alzheimer's Disease

For drug discovery programs targeting advanced Alzheimer's disease, Bryostatin 1 is uniquely supported by Phase 2 clinical data showing cognitive stabilization in patients with moderately severe disease [3]. Its superior potency in activating neuroprotective α-secretase APP processing compared to other PKC activators like TPPB [4] provides a mechanistic rationale for its clinical activity. This positions Bryostatin 1 as a critical reference compound and a validated lead for developing next-generation synaptic repair therapeutics. [3][4]

Structure-Activity Relationship (SAR) Studies of Ultrapotent PKC Modulators

Given the extreme sensitivity of its SAR, where minor modifications can reduce PKC binding affinity by over 250-fold [5], Bryostatin 1 is the essential parent scaffold for medicinal chemistry efforts. Its complex macrolide core serves as the benchmark for evaluating new synthetic analogs, such as the Merle series, allowing researchers to precisely quantify the impact of structural changes on target engagement and functional selectivity. [5]

Cancer Cell Signaling Studies Requiring Selective Downstream Effects

In oncology research focused on understanding PKC isoform-specific signaling in apoptosis, proliferation, and differentiation, Bryostatin 1 is the appropriate tool. Unlike PMA, which uniformly triggers apoptosis in LNCaP cells, Bryostatin 1 yields a distinct biological outcome [1]. This differential activity makes it invaluable for studies investigating PKCδ translocation dynamics and the signaling networks that determine cell fate decisions in cancer. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bryostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.